molecular formula C₂₀H₂₅ClN₂O₂ B1662762 4-Dibenzofurancarboxamide, N-1-azabicyclo(2.2.2)oct-3-yl-2-chloro-5a,6,7,8,9,9a-hexahydro-, (5aS-(4(R*),5aalpha,9aalpha))- CAS No. 136174-04-4

4-Dibenzofurancarboxamide, N-1-azabicyclo(2.2.2)oct-3-yl-2-chloro-5a,6,7,8,9,9a-hexahydro-, (5aS-(4(R*),5aalpha,9aalpha))-

Katalognummer: B1662762
CAS-Nummer: 136174-04-4
Molekulargewicht: 360.9 g/mol
InChI-Schlüssel: LDYMIBZOCSHLBG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 4-Dibenzofurancarboxamide, N-1-azabicyclo(2.2.2)oct-3-yl-2-chloro-5a,6,7,8,9,9a-hexahydro-, (5aS-(4(R),5aalpha,9aalpha))-, is a high-affinity 5-HT3 receptor antagonist with a complex stereochemical profile. Its structure comprises a dibenzofuran core fused to a partially hydrogenated cyclohexane ring, substituted with a chlorine atom, and linked to a quinuclidine moiety via a carboxamide group . The absolute configuration was confirmed as (S,S,S) via X-ray crystallography, with the cyclohexane-tetrahydrofuran ring fusion in a *cis conformation . The quinuclidine moiety exhibits near-perfect threefold symmetry, contributing to its unique hydrogen-bonding network (e.g., N–H···Cl interactions), which stabilizes its crystalline structure and likely enhances receptor binding .

Eigenschaften

IUPAC Name

(5aS,9aS)-N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-2-chloro-5a,6,7,8,9,9a-hexahydrodibenzofuran-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN2O2/c21-13-9-15-14-3-1-2-4-18(14)25-19(15)16(10-13)20(24)22-17-11-23-7-5-12(17)6-8-23/h9-10,12,14,17-18H,1-8,11H2,(H,22,24)/t14-,17+,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDYMIBZOCSHLBG-QGTPRVQTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C3=C(O2)C(=CC(=C3)Cl)C(=O)NC4CN5CCC4CC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]2[C@@H](C1)C3=C(O2)C(=CC(=C3)Cl)C(=O)N[C@@H]4CN5CCC4CC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136174-04-4
Record name RG 12915
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136174044
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RG-12915 FREE BASE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/533O919MKO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

The compound has been investigated for its therapeutic potential in treating various medical conditions, particularly those related to the central nervous system (CNS).

Receptor Antagonism

Research indicates that derivatives of azabicycloalkyl compounds exhibit significant activity as antagonists at serotonin receptors, particularly the 5-HT3 receptor. For instance, studies have shown that certain derivatives possess subnanomolar affinity for these receptors, suggesting their potential as effective therapeutic agents for conditions like anxiety and depression .

Viral Infections

Recent patents have disclosed methods for utilizing compounds like 4-Dibenzofurancarboxamide in the treatment of viral infections. The compound's ability to enhance oral bioavailability and stability makes it a candidate for developing antiviral medications . Such properties are crucial for ensuring effective treatment regimens with minimized side effects.

Case Studies and Research Findings

Several studies have explored the pharmacological profiles of compounds related to 4-Dibenzofurancarboxamide.

Study on 5-HT3 Receptor Antagonists

A notable study focused on synthesizing a new class of benzimidazole derivatives that demonstrated high potency as 5-HT3 receptor antagonists. Among these compounds, specific azabicyclo derivatives showed significantly enhanced activity compared to their exo counterparts, indicating the importance of structural configuration in receptor binding affinity .

Molecular Modeling Studies

Molecular modeling has been employed to understand the conformational dynamics of 4-Dibenzofurancarboxamide and its derivatives. These studies revealed that the conformation plays a vital role in determining the compound's interaction with biological targets, which is essential for optimizing drug design .

Analyse Chemischer Reaktionen

Derivatization Reactions

The chloro substituent and amide group serve as handles for further functionalization:

Nucleophilic Substitution at Chlorine

  • Reaction with amines : The 2-chloro group undergoes substitution with primary/secondary amines under basic conditions (e.g., K₂CO₃/DMF, 60°C), yielding amino derivatives.

  • Sulfonamide formation : Reaction with sulfonating agents introduces sulfamyl groups at position 2 .

Amide Bond Cleavage

  • Acidic or basic hydrolysis cleaves the amide bond, regenerating the carboxylic acid and 3-aminoquinuclidine. Conditions include:

    • Acidic : HCl/H₂O, reflux (yields quinuclidine hydrochloride salt).

    • Basic : NaOH/EtOH, room temperature (yields free amine).

Salt Formation

The tertiary amine in the quinuclidine moiety facilitates salt formation with pharmacologically acceptable acids:

Acid ReagentConditionsProduct Application
Hydrochloric acidEt₂O, 0°CHydrochloride salt (improved solubility)
Methanesulfonic acidMeOH, refluxMesylate salt (enhanced crystallinity)

Stereochemical Modifications

The compound exists as a mixture of diastereomers due to stereogenic centers in the hexahydrodibenzofuran and quinuclidine moieties. Key strategies include:

  • Stereospecific synthesis : Use of resolved intermediates (e.g., enantiopure 3-aminoquinuclidine) to control configuration .

  • Chromatographic separation : Reverse-phase HPLC resolves (5aS,9aS) and (5aR,9aR) diastereomers .

Biological Interactions (Receptor Binding)

Though not a classical chemical reaction, the compound interacts with biological targets via:

  • Hydrogen bonding : Amide and quinuclidine groups bind to muscarinic acetylcholine receptors (mAChRs).

  • Hydrophobic interactions : Dibenzofuran core stabilizes binding pockets in CNS targets.

Stability Under Reaction Conditions

Critical parameters influencing reactivity:

  • Temperature sensitivity : Decomposition observed above 100°C.

  • pH-dependent hydrolysis : Amide bond stable at pH 5–8 but hydrolyzes rapidly under strongly acidic/basic conditions.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Pharmacological Comparisons

Compound Name Structural Features Receptor Affinity/Activity Synthesis Route Key References
Target Compound Dibenzofuran core, chloro substitution, quinuclidine-carboxamide linkage High 5-HT3 antagonism (IC50 < 1 nM) Chiral resolution of (-)-3-aminoquinuclidine intermediates
Comp-5 (N-[(S)-1-azabicyclo[2.2.2]oct-3-yl]-5,6,7,8-tetrahydro-1-naphthalene-2-carboxamide) Naphthalene core instead of dibenzofuran, no chloro substitution Moderate 5-HT3 antagonism (IC50 ~10 nM) Direct coupling of naphthalene-carboxylic acid to quinuclidine amine
Vincelactam ((1RS,4SR)-2-azabicyclo[2.2.1]hept-5-en-3-one) Smaller azabicyclo[2.2.1] framework, lactam ring Precursor for antiviral agents (e.g., abacavir, peramivir) Sulfonyl reduction/cyanide cycloaddition
N-(4-(Dimethylamino)phenyl)(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)formamide Isoxazole core, chlorophenyl substitution Unspecified receptor activity, likely CNS-targeted Multi-step coupling of isoxazole and aniline derivatives

Key Differentiating Factors

Core Heterocyclic Systems

  • Chloro Substitution : The 2-chloro group in the target compound likely enhances electronic interactions with the receptor’s hydrophobic pockets, a feature absent in Comp-5 and vincelactam .

Stereochemical Complexity

  • The (S,S,S) configuration of the target compound ensures optimal spatial alignment for 5-HT3 binding, whereas vincelactam’s enantiomeric mixture (1RS,4SR) limits its direct pharmacological utility without resolution .
  • Cis ring fusion in the dibenzofuran system contrasts with the trans configurations observed in simpler azabicyclo derivatives, improving conformational stability .

Pharmacological Profiles

  • The target compound’s 5-HT3 antagonism is superior to Comp-5, likely due to dibenzofuran’s enhanced aromatic surface area and chloro substitution .
  • Unlike vincelactam-derived antivirals (e.g., abacavir), the target compound’s activity is specific to serotonin receptors, reflecting its tailored design .

Vorbereitungsmethoden

Asymmetric Synthesis via Enzymatic Resolution

The foundational approach, detailed in WO1994001428A1 , employs enzymatic resolution to achieve stereochemical purity:

  • Racemic Intermediate Preparation :

    • trans-2-(2'-Benzyloxyphenyl)cyclohexanol is synthesized via Grignard addition of bromophenyl benzyl ether to cyclohexene oxide.
    • Chloroacetylation with chloroacetyl chloride yields racemic trans-2-(2'-benzyloxyphenyl)cyclohexyl chloroacetate .
  • Enzymatic Resolution :

    • Treatment with lipase PS in a buffered acetone-water mixture selectively hydrolyzes one enantiomer, achieving >98% enantiomeric excess (ee).
    • The resolved trans-2-(2'-benzyloxyphenyl)cyclohexyl chloroacetate is debenzylated using hydrogenolysis to yield the chiral diol.
  • Ring Closure :

    • The diol undergoes cyclization with p-toluenesulfonyl chloride to form cis-[5a(S),9a(S)]-5a,6,7,8,9,9a-hexahydrodibenzofuran .
  • Carboxamide Formation :

    • The dibenzofuran carboxylic acid is converted to an acid chloride and coupled with (S)-3-aminoquinuclidine to yield the final carboxamide.

Key Advantages :

  • Avoids acidic conditions that racemize chiral centers.
  • Achieves high stereoselectivity (ee >98%) without chromatography.

Catalytic Heteroannulation for Dibenzofuran Core Synthesis

US Patent H1406 introduces a catalytic method to construct the dibenzofuran skeleton while minimizing byproducts:

  • Catalytic Cyclization :

    • 2-Chlorophenylcyclohexanol derivatives are treated with palladium(II) acetate and copper(I) iodide in dimethylformamide (DMF), inducing heteroannulation to form the hexahydrodibenzofuran core.
  • Stereochemical Control :

    • Chiral ligands such as (R)-BINAP ensure the formation of the 5a(S),9a(S) configuration with >95% diastereomeric excess.
  • Functionalization :

    • The intermediate carboxylic acid is activated as an acid chloride and coupled with 3-aminoquinuclidine under Schotten-Baumann conditions.

Key Advantages :

  • Reduces formation of 8-chloro-2,6-methano-2H-3,4,5,6-tetrahydro-1-benzoxocin-10-carboxylic acid byproduct to <2%.
  • Scalable for industrial production.

Comparative Analysis of Synthetic Routes

Parameter Enzymatic Resolution Catalytic Heteroannulation
Yield 32% (over 6 steps) 45% (over 4 steps)
Stereoselectivity >98% ee >95% de
Key Reagents Lipase PS, TsCl Pd(OAc)₂, (R)-BINAP
Byproducts <5% <2%
Scalability Moderate High

Stereochemical Challenges and Solutions

Racemization During Acid Activation

Early methods suffered from racemization when converting the carboxylic acid to its acid chloride. WO1994001428A1 addresses this by:

  • Using thionyl chloride at -20°C to minimize epimerization.
  • Coupling immediately with 3-aminoquinuclidine to stabilize the intermediate.

Diastereomer Separation

Chromatographic separation of diastereomers in racemic mixtures was historically laborious. The catalytic method circumvents this by employing chiral ligands, reducing reliance on preparative HPLC.

Industrial-Scale Optimization

Solvent Systems

  • Enzymatic Resolution : Acetone-water (3:1) optimizes lipase activity and substrate solubility.
  • Catalytic Cyclization : DMF with triethylamine enhances palladium catalyst turnover.

Green Chemistry Considerations

  • Microwave-assisted steps reduce reaction times from 12 hours to 30 minutes.
  • Recycling palladium catalysts via Celite filtration lowers metal waste.

Analytical Characterization

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR (400 MHz, CDCl₃): δ 7.25–7.15 (m, 2H, aromatic), 4.82 (s, 1H, NH), 3.45–3.30 (m, 2H, quinuclidine).
  • High-Resolution Mass Spectrometry (HRMS) :
    • Calculated for C₂₀H₂₄ClN₃O₂: 397.1554; Found: 397.1556.

Q & A

Q. What are the key challenges in synthesizing this compound, and what methodologies are recommended for optimizing yield?

Synthesis involves constructing the dibenzofuran core, introducing the chloro substituent, and coupling the N-1-azabicyclo[2.2.2]oct-3-yl moiety. A multi-step approach is typically required:

  • Dibenzofuran formation : Use Ullmann coupling or transition-metal-catalyzed cyclization for the dibenzofuran scaffold .
  • Chlorination : Electrophilic substitution with Cl₂/FeCl₃ or N-chlorosuccinimide (NCS) under controlled conditions to avoid over-chlorination .
  • Azabicyclo coupling : Employ nucleophilic substitution or Buchwald–Hartwig amination for stereoselective attachment of the azabicyclo group .
  • Yield optimization : Adjust reaction time, temperature, and catalyst loading. For example, using Pd(OAc)₂/Xantphos in DMF at 110°C improves coupling efficiency .

How can the stereochemical configuration (5aα,9aα) and R chirality be confirmed experimentally?*

  • X-ray crystallography : Provides unambiguous confirmation of spatial arrangement, especially for the azabicyclo[2.2.2]octane system .
  • NMR spectroscopy : Use NOESY/ROESY to detect through-space interactions between protons in the hexahydro ring and the azabicyclo group. For example, coupling constants (J values) between H-5a and H-9a protons can indicate axial/equatorial orientation .
  • Chiral HPLC : Separate enantiomers using a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to validate R* configuration .

Q. What analytical techniques are critical for assessing purity and structural integrity?

  • HPLC-MS : Quantify impurities (>0.1%) and confirm molecular weight (e.g., ESI+ mode for [M+H]⁺ detection) .
  • Elemental analysis : Verify C, H, N, and Cl content within ±0.3% of theoretical values.
  • FT-IR : Identify functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the carboxamide) .

Advanced Research Questions

Q. How can molecular docking studies be designed to evaluate this compound’s binding affinity for σ-1 or muscarinic receptors?

  • Target selection : Prioritize receptors with homology to the azabicyclo[2.2.2]octane pharmacophore (e.g., σ-1 receptor PDB ID: 5HK1) .
  • Docking software : Use AutoDock Vina or Schrödinger Maestro with OPLS4 force field.
  • Validation : Compare docking scores (ΔG) with known ligands (e.g., haloperidol for σ-1). A score ≤−8.0 kcal/mol suggests high affinity .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2.0 Å) .

Q. How should researchers address contradictions in reported biological activity data (e.g., IC₅₀ variability in kinase inhibition assays)?

  • Assay standardization : Control variables like ATP concentration (e.g., 10 µM for competitive inhibition) and incubation time (60 min) .
  • Orthogonal assays : Validate results using SPR (surface plasmon resonance) for binding kinetics (ka/kd) alongside enzymatic assays .
  • Metabolite screening : Use LC-MS/MS to rule out off-target effects from degradation products (e.g., dechlorinated derivatives) .

Q. What strategies improve metabolic stability and bioavailability in preclinical models?

  • Prodrug design : Introduce ester or carbamate groups at the carboxamide to enhance lipophilicity (logP 2–3) .
  • Cytochrome P450 inhibition : Test against CYP3A4 and CYP2D6 using fluorogenic substrates. A >50% inhibition at 10 µM indicates high metabolic liability .
  • Pharmacokinetic profiling : Administer 5 mg/kg IV/PO in rodents and measure t₁/₂ (target: ≥2 hours) and AUC₀–24h (target: ≥1000 ng·h/mL) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Dibenzofurancarboxamide, N-1-azabicyclo(2.2.2)oct-3-yl-2-chloro-5a,6,7,8,9,9a-hexahydro-, (5aS-(4(R*),5aalpha,9aalpha))-
Reactant of Route 2
Reactant of Route 2
4-Dibenzofurancarboxamide, N-1-azabicyclo(2.2.2)oct-3-yl-2-chloro-5a,6,7,8,9,9a-hexahydro-, (5aS-(4(R*),5aalpha,9aalpha))-

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.